An In-depth Technical Guide to the Structure of 1,3-Distearoyl-2-oleoylglycerol (SOS)
An In-depth Technical Guide to the Structure of 1,3-Distearoyl-2-oleoylglycerol (SOS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of 1,3-distearoyl-2-oleoylglycerol (SOS), a significant triacylglycerol in the food and pharmaceutical industries.
Introduction
1,3-Distearoyl-2-oleoylglycerol, commonly abbreviated as SOS, is a triacylglycerol featuring a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[1][2] This specific arrangement of saturated (stearic) and unsaturated (oleic) fatty acids confers unique physicochemical properties to the molecule, making it a subject of interest in various scientific and industrial fields. SOS is a major component of cocoa butter and plays a crucial role in the texture and quality of chocolate.[2] Its resistance to thermal degradation also makes it a candidate for use in thermoplastic polymers.[1] Furthermore, its biocompatibility and specific structure are being explored for applications in drug delivery systems.[3]
Chemical Structure and Identification
The chemical structure of SOS consists of a central glycerol molecule with three fatty acid chains attached via ester bonds. The fatty acids are stearic acid (a saturated 18-carbon fatty acid) at the primary (sn-1 and sn-3) positions and oleic acid (a monounsaturated 18-carbon fatty acid with a cis double bond at the 9th carbon) at the secondary (sn-2) position.[1][2]
IUPAC Name: [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Synonyms: 2-Oleo-1,3-distearin, Glyceryl 1,3-distearate-2-oleate, SOS, TG(18:0/18:1(9Z)/18:0)[4]
Physicochemical and Thermal Properties
The properties of SOS are largely dictated by its molecular structure, particularly the presence of both long-chain saturated fatty acids, which contribute to its solid nature at room temperature, and a central unsaturated fatty acid that introduces a kink in the molecular packing.[5] This unique structure leads to complex polymorphic behavior, which is critical in its applications.
| Property | Value |
| Molecular Formula | C₅₇H₁₀₈O₆[4] |
| Molecular Weight | 889.5 g/mol [4] |
| CAS Number | 2846-04-0[4] |
| Appearance | Colorless or yellowish solid[3] |
| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, and dimethylformamide; insoluble in water.[3][4] |
| Melting Point | Approximately 58-60 °C; exhibits polymorphism with different melting points for various crystal forms (e.g., β'-3 polymorph at 36.5 °C and β₁-3 polymorph at 43.0 °C).[3][6] |
| Boiling Point | 827 °C at 760 mmHg |
| Density | 0.912 g/cm³ |
| Melting Enthalpy | 99.99 ± 2.49 J/g[6] |
Experimental Protocols
Synthesis: Enzymatic Acidolysis
A common and effective method for the synthesis of SOS is through enzymatic acidolysis. This process offers high specificity and milder reaction conditions compared to chemical synthesis.[4]
Objective: To synthesize 1,3-distearoyl-2-oleoylglycerol (SOS) from high oleic sunflower oil and stearic acid ethyl ester using a specific lipase.
Materials:
-
High oleic sunflower oil (as a source of triolein)
-
Stearic acid ethyl ester
-
Lipase NS40086
-
Acetone
-
Hexane
Procedure:
-
Reaction Setup: A mixture of high oleic sunflower oil and stearic acid ethyl ester is prepared at a specific molar ratio (e.g., 1:12).[4]
-
Enzyme Addition: The lipase (e.g., NS40086) is added to the substrate mixture, typically at a loading of 10% by weight of the total substrates.[4]
-
Incubation: The reaction is carried out in a solvent-free system at 75°C for 4 hours with constant stirring.[4]
-
Enzyme Deactivation: After the reaction, the enzyme is deactivated and removed by filtration.
-
Purification Step 1 (Molecular Distillation): The crude product is subjected to molecular distillation to remove free fatty acids.[4]
-
Purification Step 2 (Acetone Fractionation): The product from the previous step is dissolved in acetone and cooled to induce crystallization of the saturated components, thereby enriching the SOS content in the remaining fraction. This step is repeated to achieve a high purity of SOS (e.g., 92.2%).[4]
Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation and quantification of triacylglycerols like SOS.
Objective: To determine the purity of a synthesized SOS sample.
Instrumentation:
-
HPLC system with a reversed-phase C18 column.
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol/Hexane mixture
Procedure:
-
Sample Preparation: The SOS sample is dissolved in a suitable organic solvent (e.g., hexane or chloroform) at a known concentration.
-
Injection: A small volume of the sample solution is injected into the HPLC system.
-
Chromatographic Separation: The triacylglycerols are separated on the C18 column based on their polarity and hydrophobicity. The gradient elution program is optimized to achieve baseline separation of SOS from other triacylglycerols and diacylglycerols.
-
Detection and Quantification: The eluted compounds are detected by ELSD or MS. The peak area of SOS is used for quantification against a standard curve prepared from a pure SOS standard.
Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermal properties and polymorphism of fats like SOS.[7]
Objective: To characterize the melting and crystallization behavior of an SOS sample.
Procedure:
-
Sample Preparation: A small amount of the SOS sample (typically 5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Thermal Program (Melting Profile):
-
The sample is first melted at a high temperature (e.g., 80°C) to erase any previous thermal history.
-
It is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -40°C) to induce crystallization.
-
Finally, the sample is heated at a controlled rate (e.g., 5°C/min) to 80°C to obtain the melting thermogram.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) provides information on the onset of melting, peak melting temperature, and enthalpy of fusion for the different polymorphic forms of SOS.
Visualizations
References
- 1. 1 3-DISTEAROYL-2-OLEOYLGLYCEROL(2846-04-0) 1H NMR [m.chemicalbook.com]
- 2. 1,3-Distearoyl-2-oleoyl Glycerol, 2846-04-0 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
